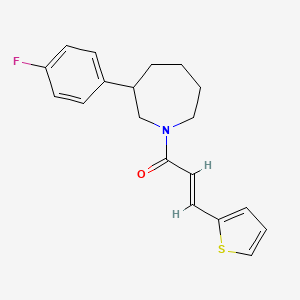
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20FNOS and its molecular weight is 329.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and a thiophene moiety. These characteristics suggest potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders and cancer.
The compound's molecular formula is C15H16FNO, with a molecular weight of 251.29 g/mol. Its structure can be represented as follows:
The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as receptors or enzymes. The presence of the fluorine atom in the fluorophenyl group enhances the compound's binding affinity and stability, which is crucial for its pharmacological effects. The azepane ring may modulate the compound's pharmacokinetic properties, making it a candidate for further research in drug development.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that compounds with thiophene and azepane structures can inhibit tumor growth by interfering with cell signaling pathways associated with cancer proliferation. For instance, a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar properties.
Neuroprotective Effects
The potential neuroprotective effects of this compound are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Research indicates that derivatives containing azepane rings can enhance neuroprotection, which may be relevant for conditions like Alzheimer's disease.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Activity
In vitro studies on a related compound showed it inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study reported an IC50 value of 5 µM, indicating potent activity against cancer cell proliferation.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of azepane derivatives demonstrated that these compounds reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The results suggested a significant decrease in cell death compared to controls.
Eigenschaften
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNOS/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBWZPUUBZIGV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














